1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 93731-05-6) is a heterocyclic compound with molecular formula C17H20N2 and a molecular weight of 252.35 g/mol. It belongs to the 1,5-benzodiazepine class, characterized by nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring fused to a benzene ring.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 93731-05-6
Cat. No. B1526122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS93731-05-6
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3
InChIKeyXNMMBZALYPPNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 93731-05-6): Chemical Identity and Scaffold Classification for Research Procurement


1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 93731-05-6) is a heterocyclic compound with molecular formula C17H20N2 and a molecular weight of 252.35 g/mol . It belongs to the 1,5-benzodiazepine class, characterized by nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring fused to a benzene ring. The compound features N1-benzyl and C4-methyl substituents on a fully saturated 2,3,4,5-tetrahydro scaffold. This scaffold topology distinguishes it fundamentally from the more common 1,4-benzodiazepines (e.g., diazepam, lorazepam), which have nitrogen atoms at the 1 and 4 positions and are associated with a well-characterized GABAA receptor positive allosteric modulator (PAM) pharmacology [1]. The compound is commercially available from multiple vendors (Enamine, AKSci, ChemScene, CymitQuimica, Leyan) at purities typically ≥95% [2]. It is catalogued primarily as a research chemical, building block, and reference standard for drug impurity analysis [3].

Why 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Cannot Be Generically Substituted by Other 1,5-Benzodiazepine Building Blocks


Within the 1,5-benzodiazepine chemical space, minor structural modifications produce substantial differences in pharmacokinetic and target-engagement properties. The N1-benzyl substituent increases lipophilicity (calculated LogP = 3.58, LogD at pH 7.4 = 3.58) [1] compared to N1-unsubstituted or N1-methyl congeners, which directly influences membrane permeability, plasma protein binding, and metabolic stability. The position of the methyl group (C4 vs. C3) determines the regiochemistry of the scaffold, which can affect both synthetic derivatization pathways and biological recognition. The clinical 1,5-benzodiazepine clobazam is structurally distinct in bearing a 2,4-dione moiety and a 7-chloro substituent, which confer fundamentally different pharmacological properties (GABAA PAM with α2-preferring selectivity) [2]. Interchanging 1,5-benzodiazepine building blocks without quantitative comparative analysis of the specific substitution pattern risks invalidating structure-activity relationship (SAR) conclusions and confounding biological assay interpretation.

Quantitative Differentiation Evidence: 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vs. Structural Analogs


Lipophilicity Differentiation: N1-Benzyl Substitution Elevates LogP Relative to N1-Unsubstituted and N1-Methyl 1,5-Benzodiazepine Congeners

The target compound bears an N1-benzyl substituent, which increases calculated lipophilicity to LogP = 3.58 and LogD (pH 7.4) = 3.58 [1]. For comparison, the N1-unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8) has a calculated LogP of approximately 1.01 and a LogD (pH 7.4) of approximately 1.02 [2]. The N1-benzyl group thus adds approximately 2.5 log units of lipophilicity, which has a substantial impact on predicted membrane permeability, plasma protein binding, and volume of distribution. This differentiates the compound from N1-unsubstituted, N1-methyl, or N1-ethyl 1,5-benzodiazepine building blocks for applications where higher LogP is desirable (e.g., CNS target engagement, blood-brain barrier penetration).

Lipophilicity Drug-likeness Physicochemical profiling

Regiochemical Differentiation: C4-Methyl Substitution vs. C3-Methyl Regioisomer Impacts Physicochemical Properties and Synthetic Derivatization

The target compound (C4-methyl) and its regioisomer 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-44-1) share the same molecular formula (C17H20N2) and molecular weight (252.35 g/mol) but differ in the position of the methyl substituent on the diazepine ring [1]. This positional difference affects the electron density distribution within the scaffold, the conformational preferences of the seven-membered ring, and the steric environment around the secondary amine (position 5 for the C4-methyl isomer vs. position 4 for the C3-methyl isomer). These differences directly impact (a) the reactivity of the secondary amine for further synthetic elaboration (e.g., acylation, sulfonylation, reductive amination), (b) the potential for atropisomerism due to restricted rotation around the N-aryl bond, and (c) the three-dimensional shape presented to biological targets. Procurement of the specific regioisomer is essential for SAR studies where methyl position is a variable being interrogated.

Regiochemistry Medicinal chemistry SAR studies

1,5-Benzodiazepine Scaffold Differentiation from 1,4-Benzodiazepines: Structural Topology Determines Pharmacological Profile

The 1,5-benzodiazepine scaffold (nitrogen atoms at positions 1 and 5) is structurally and pharmacologically distinct from the classical 1,4-benzodiazepine scaffold (nitrogen atoms at positions 1 and 4) [1]. The clinically used 1,5-benzodiazepine clobazam displays α2-preferring GABAA receptor modulation, with EC50 values of 0.46 μM at α2β2γ2S receptors and 0.95 μM at α1β2γ2S receptors, yielding an α1/α2 potency ratio of approximately 2.1 [2]. In contrast, the 1,4-benzodiazepine clonazepam shows no significant discrimination between α1 and α2 receptor subtypes [2]. While direct binding or functional data for the target compound at GABAA receptors are not available in the public domain, the 1,5-benzodiazepine scaffold topology itself represents a differentiation axis from 1,4-benzodiazepine-based tool compounds and drug candidates. Researchers seeking to explore non-classical benzodiazepine pharmacology—particularly compounds that may exhibit subunit selectivity distinct from 1,4-benzodiazepines—should consider 1,5-benzodiazepine building blocks as starting points.

Benzodiazepine pharmacology GABAA receptor Scaffold hopping

Drug-Likeness and Physicochemical Compliance: Lipinski Rule-of-Five and Veber Profile Support Suitability for Oral Bioavailability Screening Libraries

The target compound satisfies all Lipinski Rule-of-Five criteria: MW = 252.35 g/mol (≤500), LogP = 3.58 (≤5), H-bond donors = 1 (≤5), H-bond acceptors = 2 (≤10) [1]. Topological polar surface area (TPSA) is calculated at 15.27 Ų, which is well below the 140 Ų threshold and also below the 60 Ų threshold commonly associated with optimal blood-brain barrier penetration [1]. The number of rotatable bonds is 2, well within the Veber rule (≤10). For comparison, the clinical 1,5-benzodiazepine clobazam has MW = 300.74 g/mol, LogP ≈ 2.5, HBD = 0, HBA = 3, and TPSA ≈ 33 Ų [2]. The target compound has lower MW, lower TPSA, and fewer H-bond acceptors than clobazam, which predicts superior passive membrane permeability. Its higher LogP relative to clobazam may confer higher tissue distribution and CNS partitioning, though it could also increase metabolic liability.

Drug-likeness Lipinski Rule of Five Screening library design

Physical Form and Melting Point: Crystalline Solid with Defined Melting Range Enables Handling and Formulation

The target compound is reported to be a crystalline solid with a melting point of 68–70°C [1]. This is in contrast to the structurally related but non-benzylated analog 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8), which is a liquid at room temperature with a boiling point of 296°C at 760 mmHg . The crystalline solid form of the target compound facilitates accurate weighing, storage, and formulation compared to liquid analogs. Additionally, the solid form is amenable to techniques such as X-ray powder diffraction (XRPD) for polymorph characterization and differential scanning calorimetry (DSC) for thermal analysis, which are important for quality control in regulated research environments.

Solid-state properties Formulation Handling

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 93731-05-6)


CNS-Focused Fragment-Based and High-Throughput Screening Libraries

With a molecular weight of 252.35 g/mol, a calculated TPSA of 15.27 Ų—substantially below the 60 Ų threshold for CNS penetration—and LogP of 3.58, this compound occupies a favorable position in CNS drug-like chemical space [1]. The 1,5-benzodiazepine scaffold provides a topologically distinct alternative to 1,4-benzodiazepine fragments commonly found in screening libraries. Procurement of this specific building block enables the exploration of chemical space around the 1,5-diazepine core, which is underrepresented in many commercial screening collections relative to 1,4-benzodiazepines. The crystalline solid form and defined melting point (68–70°C) [1] facilitate automated compound management and long-term storage in screening library formats.

Medicinal Chemistry SAR Exploration of N1-Benzyl and C4-Methyl Substitution Effects

The N1-benzyl and C4-methyl substitution pattern provides a defined starting point for systematic SAR studies. The N1-benzyl group elevates LogP by approximately 2.5 log units relative to the unsubstituted scaffold [1], enabling the study of lipophilicity-driven effects on target engagement, cellular permeability, and metabolic stability. The C4-methyl group introduces a chiral center at position 4, creating the possibility for enantioselective synthesis and the study of stereochemistry-dependent biological activity. Researchers can use this compound as a reference point against which analogs with modified N1 substituents (e.g., N1-methyl, N1-ethyl, N1-phenyl) or C4 substituents can be compared to map the SAR landscape of the 1,5-benzodiazepine series.

Reference Standard for Analytical Method Development and Drug Impurity Profiling

As noted by Bio-Fount, this compound can serve as a reference standard for drug impurity analysis [1]. The defined physicochemical profile—including a specific melting point, LogP, and chromatographic behavior—makes it suitable for HPLC/GC method development, particularly for the detection and quantification of 1,5-benzodiazepine-related impurities in pharmaceutical preparations. Its structural similarity to clinically relevant 1,5-benzodiazepines (such as clobazam) positions it as a useful system suitability standard or impurity marker in analytical workflows supporting drug substance and drug product quality control.

Synthetic Methodology Development for 1,5-Benzodiazepine Scaffold Functionalization

The presence of a secondary amine at position 5 and the fully saturated 2,3,4,5-tetrahydro ring system makes this compound a versatile substrate for developing and optimizing synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation, and ring oxidation reactions. The N1-benzyl group can serve as a protecting group that is cleavable under hydrogenolysis conditions, enabling subsequent N1-functionalization. The crystalline nature of the starting material ensures reproducible stoichiometry for reaction optimization studies, and the well-defined melting point provides a convenient identity check for batch-to-batch consistency in synthetic chemistry workflows [2].

Quote Request

Request a Quote for 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.